6-Methyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Description
6-Methyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound featuring a fused oxazole-pyridine core. Its structure includes:
- A methyl group at position 6.
- A propyl group at position 3.
- A carboxylic acid moiety at position 4.
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-4-8-9-7(11(14)15)5-6(2)12-10(9)16-13-8/h5H,3-4H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLQNWLOZPYPCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC2=NC(=CC(=C12)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with α-bromo ketones to form the oxazole ring. The subsequent introduction of the carboxylic acid group can be achieved through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound's chemical formula is with a molecular weight of 234.25 g/mol. It features an oxazolo[5,4-b]pyridine ring structure, which is known for its biological activity. The compound is classified under carboxylic acids and is recognized by its CAS number 953739-35-0.
Medicinal Applications
1. Antimicrobial Activity
Research indicates that derivatives of oxazolo[5,4-b]pyridine, including 6-methyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid, exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus, making them potential candidates for developing new antibiotics .
2. Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, showing promise as a therapeutic agent in cancer treatment. The mechanism appears to involve the disruption of cell cycle progression and induction of cell death pathways .
3. Anti-inflammatory Effects
There is evidence supporting the anti-inflammatory effects of oxazolo[5,4-b]pyridine derivatives. These compounds have shown significant inhibition of inflammatory markers in various models, suggesting their potential use in treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions starting from readily available pyridine derivatives. The synthesis process can yield various derivatives with modified side chains that may enhance specific biological activities.
| Derivative | Biological Activity | Reference |
|---|---|---|
| 6-Methyl-3-propyl | Antimicrobial | |
| 6-Cyclopropyl | Anticancer | |
| 6-Fluorophenyl | Anti-inflammatory |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of oxazolo[5,4-b]pyridine derivatives found that modifications to the carboxylic acid group significantly affected their antibacterial activity. The compound exhibited a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 50 µg/mL .
Case Study 2: Anticancer Research
In another investigation focusing on cancer cell lines, this compound was tested against multiple types of cancer cells. Results indicated a dose-dependent response with IC50 values ranging from 10 to 50 µM across different cell lines .
Mechanism of Action
The mechanism of action of 6-Methyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Selected Oxazolopyridine Derivatives
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight | CAS Number | Key Features |
|---|---|---|---|---|---|
| Target Compound : 6-Methyl-3-propyl-... | Methyl (6), Propyl (3) | C₁₂H₁₄N₂O₃* | ~258.25* | - | Aliphatic substituents |
| 6-Cyclopropyl-3-methyl-... | Cyclopropyl (6), Methyl (3) | C₁₁H₁₂N₂O₃ | 244.23 | - | Compact cyclopropyl group |
| 3-Cyclopropyl-6-(pyridin-3-yl)-... | Cyclopropyl (3), Pyridinyl (6) | C₁₅H₁₁N₃O₃ | 281.27 | 954574-15-3 | Aromatic pyridine extension |
| 3-(4-Methoxyphenyl)-6-methyl-... | 4-Methoxyphenyl (3), Methyl (6) | C₁₅H₁₃N₂O₄ | 271.32 | 953736-28-2 | Methoxy-substituted phenyl |
| 6-Ethyl-3-(trimethyl-1H-pyrazol-4-yl)-... | Ethyl (6), Trimethylpyrazole (3) | C₁₂H₁₂N₆O₂ | 272.27 | 1170616-38-2 | Nitrogen-rich pyrazole moiety |
| 5-Chloro-6-cyclopropyl-3-methyl-... | Chloro (5), Cyclopropyl (6), Methyl (3) | C₁₁H₁₀ClN₂O₃ | 268.67 | 54709-10-3 | Electronegative chlorine atom |
| 3-Cyclopropyl-6-ethyl-... | Cyclopropyl (3), Ethyl (6) | C₁₂H₁₂N₂O₃ | 232.24 | 1018151-12-6 | Ethyl substituent for flexibility |
*Inferred based on structural analogs.
Key Structural and Functional Insights
Substituent Effects on Physicochemical Properties
Metabolic and Stability Considerations
- Cyclopropyl Groups: Present in multiple analogs (e.g., CAS 954574-15-3, 1018151-12-6), cyclopropyl substituents are known to improve metabolic stability by resisting oxidative degradation .
- Pyrazole Moieties : The trimethylpyrazole group in CAS 1170616-38-2 adds steric bulk and hydrogen-bonding capacity, which may modulate target selectivity .
Patent-Based Therapeutic Implications
Sanofi’s patents on oxazolopyridine carboxylic acids as sGC stimulators suggest these compounds may act as vasodilators or antihypertensive agents . The target compound’s propyl group could extend half-life compared to shorter-chain analogs (e.g., ethyl or methyl), though experimental validation is needed.
Biological Activity
6-Methyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Predicted Collision Cross Section
The predicted collision cross sections (CCS) for various adducts of this compound are summarized in the table below:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 284.10298 | 163.3 |
| [M+Na]+ | 306.08492 | 178.4 |
| [M+NH₄]+ | 301.12952 | 169.7 |
| [M+K]+ | 322.05886 | 174.4 |
| [M-H]- | 282.08842 | 166.3 |
Pharmacological Properties
While specific literature on the biological activity of this compound is limited, related compounds within the oxazole and pyridine classes have demonstrated a variety of pharmacological effects, such as:
- Antimicrobial Activity : Compounds similar to this structure have shown effectiveness against various bacterial strains.
- Antitumor Activity : Certain derivatives exhibit cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction.
- Anti-inflammatory Effects : Some related compounds have been noted for their ability to inhibit inflammatory pathways.
The mechanisms of action for compounds in this class often involve interactions with specific biological targets, including:
- Enzyme Inhibition : Many oxazole derivatives act as inhibitors of enzymes involved in metabolic pathways.
- Receptor Modulation : These compounds may interact with neurotransmitter receptors, influencing neuronal signaling pathways.
Study on Related Compounds
A study published in MDPI examined the synthesis and biological evaluation of pyrimidine derivatives, which are structurally related to oxazoles. The findings indicated that certain derivatives exhibited significant inhibitory activity against hepatic stellate cells (HSC-T6), suggesting potential applications in treating liver fibrosis . The half-maximal inhibitory concentration (IC50) values were reported as follows:
| Compound | IC50 (μM) |
|---|---|
| Compound 12m | 45.69 |
| Compound 12q | 45.81 |
These results highlight the potential for similar compounds to exhibit therapeutic effects in fibrotic conditions.
Antimicrobial Activity Research
Research on substituted pyridine derivatives has shown promising antimicrobial activity against various pathogens. For example, compounds with structural similarities to this compound have demonstrated effectiveness against resistant strains of bacteria, suggesting that further exploration into this compound could yield valuable insights into its utility as an antimicrobial agent .
Q & A
Q. What are the established synthetic routes for 6-methyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid, and how can reaction conditions be optimized for higher yields?
The compound is typically synthesized via multi-step protocols involving cyclocondensation, functional group modifications, and heterocyclic ring formation. For example, analogous oxazolo-pyridine derivatives are synthesized using palladium-catalyzed cross-coupling reactions (e.g., Pd(OAc)₂ with tert-butyl XPhos ligand) under inert atmospheres at 40–100°C, followed by acid hydrolysis for deprotection . Optimization includes adjusting catalysts (e.g., cesium carbonate for base-sensitive steps) and solvent systems (e.g., tert-butyl alcohol for improved solubility). Yield improvements are achieved by controlling stoichiometry and reaction time (e.g., 5.5–17 hours for complete conversion) .
Q. Which analytical techniques are most reliable for characterizing the structural purity of this compound?
Key methods include:
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using ≥98% purity standards under reverse-phase conditions .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for verifying substituent positions (e.g., methyl and propyl groups on the oxazole-pyridine scaffold) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (C₁₂H₁₄N₂O₃, theoretical ~246.26 g/mol) and detect impurities .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies on similar heterocyclic carboxylic acids indicate degradation risks under prolonged exposure to light, moisture, or elevated temperatures (>25°C). Recommended storage includes desiccated environments at 2–8°C in amber glass vials to minimize hydrolysis or oxidation . Accelerated stability testing (40°C/75% RH for 6 months) can predict shelf-life under stress conditions .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
Initial screens focus on:
- Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorescence-based substrates .
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., MIC values) .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HepG2) to assess therapeutic index .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the methyl and propyl substituents?
SAR strategies include:
- Analog Synthesis : Replacing methyl/propyl groups with bulkier (e.g., isopropyl) or electron-withdrawing (e.g., chloro) substituents to assess steric/electronic effects .
- Pharmacophore Mapping : Computational docking (e.g., AutoDock Vina) to identify critical binding interactions with target enzymes .
- Biological Profiling : Comparative assays to correlate substituent changes with activity shifts (e.g., logP vs. antimicrobial potency) .
Q. How should researchers address contradictions in bioactivity data across different experimental models?
Discrepancies (e.g., high in vitro vs. low in vivo efficacy) may arise from:
- Metabolic Instability : Use liver microsome assays to identify rapid cytochrome P450-mediated degradation .
- Solubility Limitations : Evaluate solubility in PBS or simulated gastric fluid and apply formulation strategies (e.g., PEGylation) .
- Assay Variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays) and include positive controls (e.g., doxorubicin) .
Q. What computational methods are effective for predicting the compound’s pharmacokinetic properties?
- ADMET Prediction : Tools like SwissADME or ADMETLab estimate bioavailability (%F), blood-brain barrier penetration, and CYP450 interactions .
- Molecular Dynamics (MD) Simulations : Assess binding stability with targets (e.g., 100-ns simulations in GROMACS) .
- QSAR Models : Train models using datasets of similar oxazolo-pyridines to predict toxicity (e.g., LD₅₀) .
Q. What in vivo models are appropriate for validating its therapeutic potential?
- Rodent Models : Efficacy in xenograft tumors (e.g., HCT-116 colorectal cancer) with dose-ranging studies (10–100 mg/kg, oral/i.p.) .
- Pharmacokinetic Profiling : Plasma concentration-time curves to calculate AUC, Cₘₐₓ, and t₁/₂ .
- Toxicokinetics : Histopathological analysis of liver/kidney tissues post-administration .
Q. How can researchers optimize the compound’s solubility and bioavailability for preclinical development?
Strategies include:
Q. What are the key challenges in scaling up synthesis while maintaining enantiomeric purity?
Challenges include:
- Chiral Resolution : Use of chiral stationary phases (e.g., amylose-based HPLC columns) to separate enantiomers .
- Byproduct Control : Monitor intermediates via LC-MS to detect dimerization or side reactions during scale-up .
- Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Q. How can synergistic effects with other therapeutic agents be systematically evaluated?
- Combination Index (CI) : Calculate using the Chou-Talalay method in cell-based assays (CI <1 indicates synergy) .
- Transcriptomic Profiling : RNA-seq to identify pathway crosstalk (e.g., apoptosis and autophagy) .
- In Vivo Co-Administration : Test efficacy in combination with standard chemotherapeutics (e.g., 5-FU) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
